molecular formula C17H23N3O4S B2799543 (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide CAS No. 2097940-03-7

(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide

Cat. No.: B2799543
CAS No.: 2097940-03-7
M. Wt: 365.45
InChI Key: MLELWHTVHSYJIY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and an amide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing amides, such as:

Uniqueness

What sets (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .

Biological Activity

The compound (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide is a member of the piperidine derivative family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 292.40 g/mol

This compound features a piperidine ring, a sulfonamide group, and an amide linkage, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds containing piperidine moieties exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. Specifically, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, with some derivatives showing IC50 values indicative of strong inhibitory effects .

Enzyme IC50 Value
AcetylcholinesteraseVaries by derivative
UreaseVaries by derivative

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Docking studies have suggested that the compound binds effectively to amino acid residues in target proteins, influencing enzymatic pathways and bacterial growth .

Study on Antibacterial Efficacy

A study conducted by Sanchez-Sancho et al. synthesized a series of piperidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited notable antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 0.63 µM against AChE .

Enzyme Inhibition Research

Another research effort focused on the inhibition of urease by piperidine derivatives. The study highlighted that several synthesized compounds showed strong inhibitory effects with IC50 values significantly lower than those of traditional urease inhibitors, indicating a promising avenue for therapeutic development against urease-related pathologies .

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-18-16(21)6-5-11-19-17(22)14-7-9-15(10-8-14)25(23,24)20-12-3-2-4-13-20/h5-10H,2-4,11-13H2,1H3,(H,18,21)(H,19,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELWHTVHSYJIY-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.